molecular formula C17H19N3O3 B244066 N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide

N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide

Cat. No. B244066
M. Wt: 313.35 g/mol
InChI Key: YEEKSIFBLIIOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide, also known as FPhC, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with piperazine and subsequent acylation with N-phenylacetamide.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various in vitro and in vivo models. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in these cells. In addition, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for lab experiments is its relatively low toxicity and high solubility. This makes it suitable for use in various in vitro and in vivo models. However, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been shown to have limited stability in certain conditions, which can affect its pharmacological activity. In addition, the low yield of the synthesis process can make it difficult to obtain large quantities of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for use in experiments.

Future Directions

There are several future directions for the research on N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. Another area of interest is the investigation of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, the development of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide analogs with improved pharmacological activity and stability is also an area of interest for future research.
Conclusion:
In conclusion, N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, as well as potential use in the treatment of neurological disorders. While there are limitations to its use in lab experiments, the future directions for research on N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide are promising and warrant further investigation.

Synthesis Methods

The synthesis of N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with piperazine to form 4-(furan-2-ylcarbonyl)piperazine. This intermediate is then acylated with N-phenylacetamide to produce N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide. The overall yield of this process is approximately 30%.

Scientific Research Applications

N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo models. N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O3/c1-13(21)18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,21)

InChI Key

YEEKSIFBLIIOJE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.